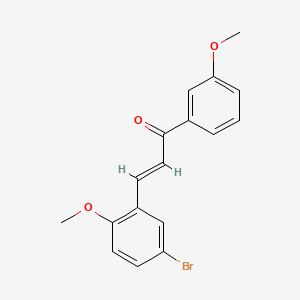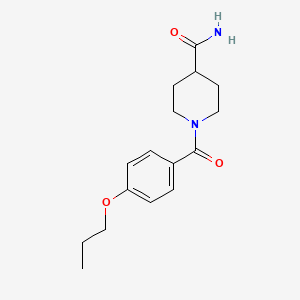
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as Fimasartan, which is a non-peptide angiotensin II receptor antagonist used in the treatment of hypertension.
Wirkmechanismus
The mechanism of action of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of angiotensin II receptor type 1 (AT1). Angiotensin II is a hormone that regulates blood pressure by constricting blood vessels. AT1 is the receptor that mediates the effects of angiotensin II. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid are primarily related to its action as an angiotensin II receptor antagonist. Fimasartan reduces blood pressure by blocking the binding of angiotensin II to AT1. This results in vasodilation and decreased vascular resistance, which leads to a reduction in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is that it is a potent and selective angiotensin II receptor antagonist. This makes it an excellent tool for studying the role of angiotensin II in various physiological processes. However, one of the limitations of using 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous angiotensin II.
Zukünftige Richtungen
There are several future directions for research on 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One of the most promising directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of angiotensin II in various physiological processes, including inflammation and oxidative stress. Finally, there is a need for further research on the potential applications of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in other fields such as agriculture and material science.
Synthesemethoden
The synthesis of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps. The first step involves the reaction of 4'-methoxy-3'-nitrobiphenyl with morpholine in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl. The second step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl with p-toluenesulfonyl chloride in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate. The third step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate with potassium fluoride and 2-chloro-3,5-difluorobenzonitrile in the presence of a base to form 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has various scientific research applications. One of the most significant applications is in the field of medicine. Fimasartan, which is a derivative of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, is used in the treatment of hypertension. Studies have shown that Fimasartan has a high affinity for angiotensin II receptor type 1 (AT1), which is responsible for regulating blood pressure. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6S/c1-25-17-3-2-12(11-16(17)19)13-8-14(18(21)22)10-15(9-13)27(23,24)20-4-6-26-7-5-20/h2-3,8-11H,4-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRXRKZLSZFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


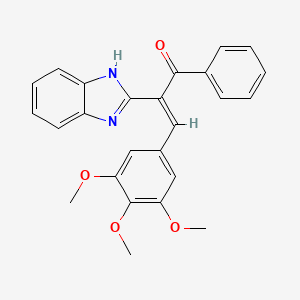
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
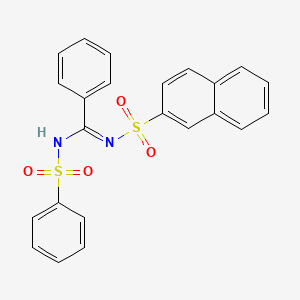
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
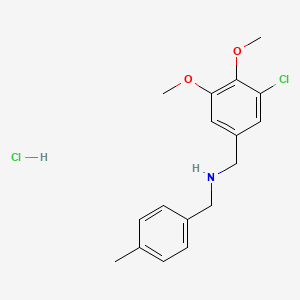
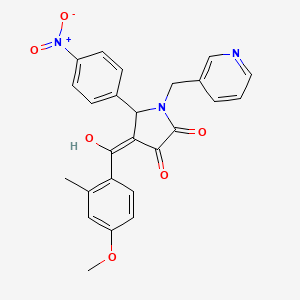
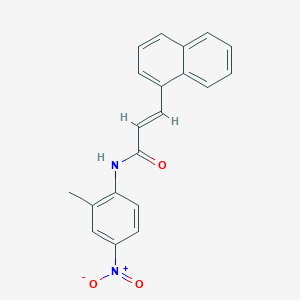
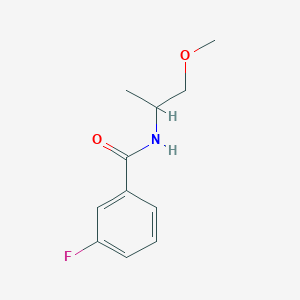
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
